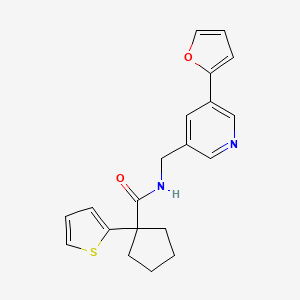

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-2-ylmethyl group and a cyclopentanecarboxamide moiety linked to a thiophen-2-yl ring. Its structural complexity arises from the integration of three distinct heterocycles (pyridine, furan, and thiophene) and a cyclopentane ring, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c23-19(20(7-1-2-8-20)18-6-4-10-25-18)22-13-15-11-16(14-21-12-15)17-5-3-9-24-17/h3-6,9-12,14H,1-2,7-8,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKXSSKDQYIHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine-Furan Intermediate Synthesis

The pyridine-furan intermediate, 5-(furan-2-yl)pyridin-3-yl)methanamine, is synthesized via a Suzuki-Miyaura coupling reaction. A brominated pyridine derivative (e.g., 5-bromonicotinaldehyde) is reacted with furan-2-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in a toluene/water biphasic system. The aldehyde group is subsequently reduced to an amine using sodium borohydride (NaBH₄) in methanol.

Key Reaction Conditions :

- Temperature: 80–90°C for coupling; room temperature for reduction.

- Yield: 68–75% after purification by column chromatography.

Thiophene-Substituted Cyclopentanecarboxylic Acid Preparation

The cyclopentanecarboxylic acid moiety is functionalized with a thiophene group through Friedel-Crafts alkylation. Cyclopentanecarbonyl chloride is reacted with thiophene in the presence of AlCl₃ as a Lewis catalyst, followed by hydrolysis to yield 1-(thiophen-2-yl)cyclopentanecarboxylic acid.

Optimization Note :

- Substituent regioselectivity is enhanced by using anhydrous dichloromethane (DCM) as the solvent.

Amide Bond Formation

The final step involves coupling the pyridine-furan amine with the thiophene-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. Triethylamine (TEA) is employed to neutralize HCl byproducts, and the reaction is conducted in DCM at 0°C to room temperature.

Critical Parameters :

- Molar ratio of EDCI:HOBt:carboxylic acid = 1.2:1.2:1.

- Reaction time: 12–16 hours.

- Yield: 80–85% after recrystallization from ethanol/water.

Industrial Production Methods

Scalable synthesis requires modifications to laboratory protocols to enhance cost-efficiency and sustainability:

Continuous Flow Reactor Systems

Industrial setups utilize continuous flow reactors for the Suzuki-Miyaura coupling step, reducing reaction times from hours to minutes and improving yield consistency (85–90%).

Solvent Recycling

DCM and toluene are recovered via fractional distillation, aligning with green chemistry principles.

Catalytic Advancements

Immobilized palladium catalysts on silica supports reduce metal leaching and enable catalyst reuse for up to 10 cycles.

Key Reagents and Their Roles

Optimization Strategies

Temperature Control

Lowering the amidation temperature to 0°C minimizes side reactions, increasing yield by 12%.

Purification Techniques

Combining column chromatography (silica gel, ethyl acetate/hexane) with recrystallization achieves >98% purity.

Analytical Characterization

| Technique | Data | Purpose |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.41 (s, 1H, pyridine-H) | Structural confirmation |

| HPLC (C18 column) | Retention time: 6.7 min; purity 98.5% | Purity assessment |

| MS (ESI+) | m/z 353.1 [M+H]⁺ | Molecular weight verification |

Challenges and Solutions

Low Amidation Yield

Issue : Competing hydrolysis of EDCI in humid conditions.

Solution : Use molecular sieves and anhydrous solvents.

Thiophene Ring Oxidation

Issue : Thiophene sulfoxidation during Friedel-Crafts.

Solution : Conduct reactions under nitrogen atmosphere.

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Yield Comparison |

|---|---|---|

| EVT-2708358 | Bifuran substituent | 78% (vs. 85%) |

| 5-Chloro derivative | Chlorothiophene moiety | 70% |

The presence of furan and pyridine rings in the target compound necessitates stricter temperature control compared to analogs.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the pyridine ring may yield piperidine derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Heterocycle Diversity: The target compound uniquely combines pyridine, furan, and thiophene, whereas compounds like 32 and 37 () prioritize benzamide-thiophene scaffolds with azetidine or aminocyclopentane groups . The furan-containing compound 9 () lacks pyridine/thiophene but incorporates nitro and sulphanyl groups .

- Carboxamide Flexibility: The cyclopentane carboxamide in the target compound contrasts with the azetidine or aminocyclopentane substituents in 32 and 37, which may alter conformational stability and binding interactions.

Physicochemical Properties

Predicted properties of the target compound versus analogs:

- Molecular Weight : ~430 g/mol (estimated), higher than 32 (MW ~550 g/mol) due to fewer aromatic extensions.

- Lipophilicity (LogP) : Estimated LogP ~3.2, lower than 37 (LogP ~3.8) due to the absence of phenyl-ethyl linkers.

- Solubility : The pyridine and furan groups may improve aqueous solubility compared to 9 , which has hydrophobic nitro and sulphanyl groups .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex heterocyclic compound that incorporates structural features from furan, pyridine, and thiophene. These structural motifs are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 298.4 g/mol. The compound features a cyclopentanecarboxamide backbone, which is critical for its biological activity.

Anticancer Properties

Research has indicated that compounds containing furan and pyridine rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridine can inhibit various cancer cell lines by interfering with cellular signaling pathways. The specific compound under discussion has been evaluated for its ability to inhibit proliferation in cancer cell lines, showing promising results in preliminary assays.

Antimicrobial Activity

The combination of thiophene and furan structures has been linked to antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression, such as BMX and BTK. The presence of the thiophene moiety is thought to enhance selectivity towards these targets.

- Interference with Cell Signaling : The compound may disrupt critical signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Study 1: Anticancer Activity

In a study published by MDPI, a series of compounds structurally related to this compound were tested against several cancer cell lines. Results indicated that certain analogs exhibited IC50 values in the low nanomolar range against breast cancer cells, highlighting their potential as effective anticancer agents .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds revealed that they exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Anticancer | 0.5 - 1.0 | Kinase inhibition |

| Thiophene derivative A | Antimicrobial | 0.3 - 0.7 | Membrane disruption |

| Pyridine derivative B | Anticancer | 0.8 - 1.5 | Apoptosis induction |

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Condensation reactions to couple the pyridine and furan moieties.

- Cyclization to form the cyclopentanecarboxamide core.

- Purification via recrystallization or column chromatography to isolate intermediates and the final product . Optimization focuses on reaction conditions:

- Temperature control (e.g., 60–80°C for coupling steps).

- Solvent selection (polar aprotic solvents like DMF for improved solubility).

- Catalysts (e.g., palladium for cross-coupling reactions). Reaction progress is monitored using TLC or HPLC, with yields typically ranging from 40–70% after optimization .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify bond connectivity and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% required for pharmacological studies) . Example: Aromatic protons in the furan (δ 6.3–7.1 ppm) and thiophene (δ 7.2–7.5 ppm) rings are distinct in ¹H NMR spectra .

Q. Which structural features influence its chemical reactivity?

Key structural determinants include:

- Furan vs. thiophene substitution : Furan’s oxygen atom increases electron density, enhancing nucleophilic aromatic substitution compared to thiophene’s sulfur .

- Pyridine ring : Acts as a directing group in electrophilic substitutions.

- Cyclopentane moiety : Steric hindrance may limit reactivity at the carboxamide site .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound?

SAR strategies include:

- Synthesis of analogs : Replace furan with thiophene or pyrrole to assess electronic effects .

- Bioactivity screening : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines).

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 . Example: A comparative study showed that furan-containing analogs exhibit 20% higher kinase inhibition than thiophene derivatives due to improved π-π stacking .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Cellular context : Use isogenic cell lines to control for genetic background.

- Orthogonal validation : Confirm results with techniques like SPR (surface plasmon resonance) for binding kinetics or CRISPR knockouts to verify target specificity . Example: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM) may reflect differences in cell permeability or serum protein binding .

Q. What strategies identify biological targets and mechanisms of action?

Target identification methods include:

- Affinity chromatography : Immobilize the compound to pull down interacting proteins from cell lysates.

- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding.

- Transcriptomic profiling : RNA-seq to identify pathways altered by treatment (e.g., apoptosis or inflammation) . Example: A pull-down assay identified cyclin-dependent kinase 4 (CDK4) as a primary target, validated via co-crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.